2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene is an organic compound that belongs to the class of aromatic ethers. These compounds are characterized by the presence of an ether group attached to an aromatic ring. The compound’s structure includes a methoxy group, a prop-1-en-1-yl group, and a trichloromethoxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has a methoxy group attached.
Alkylation: The prop-1-en-1-yl group is introduced through an alkylation reaction using a suitable alkylating agent.
Chlorination: The trichloromethoxy group is introduced through a chlorination reaction using trichloromethane and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be used to ensure a consistent supply of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dechlorinated compounds.
Scientific Research Applications
2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(prop-1-en-1-yl)benzene: Lacks the trichloromethoxy group.
4-(Prop-1-en-1-yl)-1-(trichloromethoxy)benzene: Lacks the methoxy group.
2-Methoxy-1-(trichloromethoxy)benzene: Lacks the prop-1-en-1-yl group.
Uniqueness
The presence of the methoxy, prop-1-en-1-yl, and trichloromethoxy groups in 2-Methoxy-4-(prop-1-en-1-yl)-1-(trichloromethoxy)benzene makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties.
Properties
CAS No. |
63707-58-4 |
---|---|
Molecular Formula |
C11H11Cl3O2 |
Molecular Weight |
281.6 g/mol |
IUPAC Name |
2-methoxy-4-prop-1-enyl-1-(trichloromethoxy)benzene |
InChI |
InChI=1S/C11H11Cl3O2/c1-3-4-8-5-6-9(10(7-8)15-2)16-11(12,13)14/h3-7H,1-2H3 |
InChI Key |
BWJQGFWFUVZBTB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC(Cl)(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.